1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one
Description
1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one is a nitrogen-containing enone derivative characterized by a pyrrolidine ring substituted with a methyl group at the 2-position and a but-3-en-1-one moiety.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-2-yl)but-3-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-5-8(11)9(2)6-4-7-10-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
MSSUMLSQIGUSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)C(=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one typically involves the reaction of 2-methylpyrrolidine with but-3-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in 1n) deshield aromatic protons, shifting ¹H NMR peaks downfield compared to electron-donating groups (e.g., -CH₃ in 1o) .
- The 4-fluorophenyl derivative () exhibits higher toxicity (H302) compared to trifluoromethyl-substituted analogs, suggesting substituent-dependent safety profiles.
Nitrogen-Containing Heterocyclic Derivatives
Compounds with nitrogenous rings attached to the enone system highlight structural versatility and bioactivity:
Key Observations :
- The pyrrolidine ring in ABT-888 enhances target binding (PARP enzyme), demonstrating the importance of nitrogenous heterocycles in drug design .
- Piperazine derivatives () are often utilized in medicinal chemistry due to their solubility and pharmacokinetic advantages, though specific data for 1-(piperazin-1-yl)but-3-en-1-one remain unexplored.
Biological Activity
1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects, neuroprotective capabilities, and potential applications in medicinal chemistry.
Chemical Structure and Properties
1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one is characterized by its unique pyrrolidine ring and an enone functional group, which contribute to its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, influencing its efficacy in therapeutic applications.
Antiproliferative Activity
Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown significant activity in inhibiting cell proliferation in pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines.
Table 1: Antiproliferative Activity of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one Derivatives
| Compound | Cell Line | GI50 (nM) | IC50 (nM) |
|---|---|---|---|
| 3e | Panc-1 | 29 | 32 |
| 3b | MCF-7 | 31 | 40 |
| 3d | A-549 | 38 | N/A |
Findings:
- The derivative 3e exhibited the highest potency with a GI50 of 29 nM , outperforming the reference drug erlotinib (GI50 = 33 nM).
- Compound 3b demonstrated effective inhibition against MCF-7 cells with an IC50 of 32 nM , indicating its potential as a therapeutic agent.
Neuroprotective Effects
In addition to antiproliferative activity, certain derivatives of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one have been investigated for their neuroprotective properties. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration demonstrated that specific derivatives could significantly reduce neuronal loss and improve cognitive function. The mechanisms proposed include the modulation of apoptotic pathways and reduction of oxidative stress markers.
The biological activity of 1-(2-Methylpyrrolidin-2-yl)but-3-en-1-one can be attributed to several mechanisms:
- EGFR Inhibition : Some derivatives have shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer progression.
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Neuroprotective effects are partly due to the antioxidant properties that mitigate oxidative damage in neuronal tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
